molecular formula C18H20N2O3S B2640846 N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide CAS No. 1706093-57-3

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Cat. No.: B2640846
CAS No.: 1706093-57-3
M. Wt: 344.43
InChI Key: ILQHFLAUBIUHIX-UHFFFAOYSA-N
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Description

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a complex organic compound that features a furan ring, a thiazepane ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the furan and thiazepane intermediates. One common approach is the condensation of furan-2-carbaldehyde with a suitable amine to form the furan ring. The thiazepane ring can be synthesized through a cyclization reaction involving a thioamide and an appropriate halide. The final step involves coupling the furan and thiazepane intermediates with benzoyl chloride under basic conditions to form the benzamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazepane ring may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its ability to modulate key molecular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is unique due to its combination of a furan ring, a thiazepane ring, and a benzamide group. This unique structure imparts specific biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(13-19-18(22)14-5-2-1-3-6-14)20-9-8-16(24-12-10-20)15-7-4-11-23-15/h1-7,11,16H,8-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQHFLAUBIUHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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